molecular formula C8H9FN2O2 B13254557 Methyl 2-fluoro-6-hydrazinylbenzoate

Methyl 2-fluoro-6-hydrazinylbenzoate

Cat. No.: B13254557
M. Wt: 184.17 g/mol
InChI Key: NFBJXPJWXYYARF-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-hydrazinylbenzoate is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are substituted by a fluorine atom and a hydrazinyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-6-hydrazinylbenzoate typically involves the esterification of 2-fluoro-6-hydrazinylbenzoic acid. One common method includes the reaction of 2-fluoro-6-hydrazinylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-hydrazinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-6-hydrazinylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-hydrazinylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and specificity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-6-aminobenzoate: Similar structure but with an amino group instead of a hydrazinyl group.

    Methyl 2-chloro-6-hydrazinylbenzoate: Chlorine atom instead of fluorine.

    Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride: Hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydrazinyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydrazinyl group provides reactive sites for further chemical modifications.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

methyl 2-fluoro-6-hydrazinylbenzoate

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)7-5(9)3-2-4-6(7)11-10/h2-4,11H,10H2,1H3

InChI Key

NFBJXPJWXYYARF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)NN

Origin of Product

United States

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